

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

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Compound of Interest

Compound Name: 1-Bromo-3,5,7-trimethyladamantane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a halogenated, cage-like hydrocarbon with a rigid, tricyclic structure.^[1] This unique molecular architecture imparts notable chemical and physical properties, establishing it as a valuable intermediate in organic synthesis.^[1] Its primary application lies in the pharmaceutical industry as a key precursor in the synthesis of Memantine and its derivatives, which are utilized for their antiparkinsonian and antispasmodic properties.^{[1][2]} The adamantane core, with its three methyl groups, provides a lipophilic and stable scaffold, which is a desirable feature in drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **1-Bromo-3,5,7-trimethyladamantane**.

Physicochemical Properties

1-Bromo-3,5,7-trimethyladamantane is a white to off-white solid at room temperature.^[2] Its rigid and symmetrical structure contributes to a relatively high melting point and thermal stability. The presence of the bromine atom at a bridgehead position is a key feature, influencing its reactivity.^[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **1-Bromo-3,5,7-trimethyladamantane**.

| Identifier | Value | Reference |
|-------------------|------------------------------------|---|
| CAS Number | 53398-55-3 | [4] [5] [6] |
| Molecular Formula | C ₁₃ H ₂₁ Br | [4] [5] [6] |
| Molecular Weight | 257.21 g/mol | [4] [5] |
| IUPAC Name | 1-bromo-3,5,7-trimethyladamantane | [5] [7] |

| Physical Property | Value | Reference |
|-------------------|--|---|
| Melting Point | 101-103 °C | [1] [7] |
| Boiling Point | 254.2 °C at 760 mmHg | [1] |
| Density | 1.333 g/cm ³ | [1] |
| Flash Point | 118.9 °C | [1] |
| Vapor Pressure | 0.028 mmHg at 25°C | [1] |
| Refractive Index | 1.575 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-Bromo-3,5,7-trimethyladamantane** are not readily available in peer-reviewed literature. However, established methods for analogous adamantane derivatives can be adapted.

Synthesis Protocol: Bromination of 1,3,5-Trimethyladamantane

The synthesis of **1-Bromo-3,5,7-trimethyladamantane** is typically achieved through the direct bromination of 1,3,5-trimethyladamantane. This electrophilic substitution targets a tertiary bridgehead proton of the adamantane cage. The following is a representative protocol adapted from the synthesis of similar brominated adamantanes.[8]

Materials:

- 1,3,5-Trimethyladamantane
- Liquid Bromine (Br_2)
- A suitable Lewis acid catalyst (e.g., AlBr_3 , optional)
- A suitable solvent (e.g., a halogenated solvent or no solvent)
- Sodium bisulfite solution (for quenching)
- An appropriate organic solvent for extraction (e.g., dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a well-ventilated fume hood, charge a reaction vessel with 1,3,5-trimethyladamantane and a suitable solvent (if any).
- If a catalyst is used, add it to the reaction mixture.
- Slowly add liquid bromine to the reaction mixture at a controlled temperature. The reaction can be exothermic.
- Stir the reaction mixture at a specific temperature for a set duration to ensure complete conversion.
- After the reaction is complete, cool the mixture and quench any excess bromine by the slow addition of a sodium bisulfite solution until the red-brown color of bromine disappears.
- Perform a liquid-liquid extraction using an appropriate organic solvent.

- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude **1-Bromo-3,5,7-trimethyladamantane** can be further purified by recrystallization or sublimation.

Characterization Protocols

Melting Point Determination: The melting point of **1-Bromo-3,5,7-trimethyladamantane** can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are crucial for structural elucidation. A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals provide detailed information about the molecular structure.

Solubility Determination (Shake-Flask Method):

- Add an excess amount of solid **1-Bromo-3,5,7-trimethyladamantane** to a vial containing a known volume of the solvent to be tested.
- Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- Allow the undissolved solid to settle.
- Carefully extract a known volume of the supernatant and filter it to remove any solid particles.
- Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid

chromatography (HPLC).

Reactivity and Stability

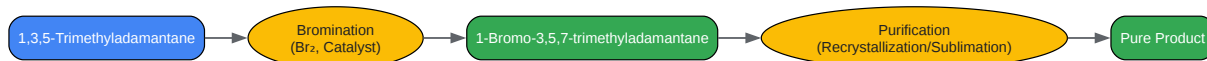
The reactivity of **1-Bromo-3,5,7-trimethyladamantane** is dominated by the chemistry of the bridgehead carbon-bromine bond. Due to the rigid cage structure of the adamantane nucleus, S_N2 reactions are highly disfavored due to the impossibility of backside attack.^[3] Consequently, reactions at the bridgehead position typically proceed through an S_N1 mechanism, involving the formation of a stable tertiary carbocation.^[3] The three methyl groups on the adamantane scaffold provide additional stabilization to this carbocation.

The compound is generally stable under normal storage conditions. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The primary and most significant application of **1-Bromo-3,5,7-trimethyladamantane** is as a key intermediate in the synthesis of Memantine.^{[1][2]} Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.^{[9][10]} The synthesis of Memantine from **1-Bromo-3,5,7-trimethyladamantane** typically involves a nucleophilic substitution reaction to replace the bromine atom with an amino group.

Visualizations



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Caption: Synthetic workflow for **1-Bromo-3,5,7-trimethyladamantane**.



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Caption: Application in the synthesis of Memantine Hydrochloride.

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